

potential for RBN-3143 drug-drug interactions with CYP3A4 inducers

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Compound of Interest		
Compound Name:	RBN-3143	
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RBN-3143 & CYP3A4 Interactions: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential for drug-drug interactions (DDIs) between the PARP14 inhibitor, **RBN-3143**, and inducers of the cytochrome P450 3A4 (CYP3A4) enzyme system.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for **RBN-3143**?

A1: In vitro data indicate that **RBN-3143** is predominantly metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1]

Q2: Does RBN-3143 have the potential to induce its own metabolism (autoinduction)?

A2: While **RBN-3143** is metabolized by CYP3A4, a study of multiple ascending doses did not show evidence of significant autoinduction. At steady-state, the plasma area under the curve (AUC) for **RBN-3143** increased approximately 1.6-fold compared to the first day of dosing, suggesting that significant autoinduction of its own metabolic clearance via CYP3A4 is unlikely.

Q3: Has the potential for RBN-3143 to induce CYP3A4 been studied clinically?



A3: Yes, a pharmacokinetic drug-drug interaction study was conducted in healthy volunteers to determine if **RBN-3143** induces CYP3A4.[1][2][3] The study used midazolam, a sensitive CYP3A4 substrate, to assess the induction potential of **RBN-3143**.[1][2][3][4]

Q4: What were the findings of the clinical DDI study with midazolam?

A4: The study found that **RBN-3143** is a weak inducer of CYP3A4 in most individuals.[1][2][3] Co-administration of **RBN-3143** at a dose of 300 mg twice daily for 14 days with a single 2 mg oral dose of midazolam resulted in a modest decrease in midazolam exposure.[1][2][3]

Troubleshooting and Experimental Guidance

Issue: Unexpected variability in **RBN-3143** plasma concentrations in preclinical or clinical studies.

Potential Cause: Co-administration of medications that are inducers of CYP3A4. Strong CYP3A4 inducers could potentially increase the metabolism of **RBN-3143**, leading to lower systemic exposure and potentially reduced efficacy.

Recommendation:

- Carefully review all co-administered medications in subjects or animals.
- If a known CYP3A4 inducer is being used, consider the potential for a drug-drug interaction and monitor **RBN-3143** plasma concentrations more frequently.
- For a list of common CYP3A4 inducers, refer to established pharmacology resources.

Issue: Designing a clinical study to assess the impact of a CYP3A4 inducer on **RBN-3143** pharmacokinetics.

Guidance:

- Select a strong or moderate CYP3A4 inducer (e.g., rifampin, efavirenz) as the perpetrator drug.
- Ensure the inducer is administered for a sufficient duration to achieve maximal induction (typically 1-2 weeks).[5]



- Administer a single dose of RBN-3143 before and after the induction period.
- Collect serial blood samples to determine the pharmacokinetic parameters of RBN-3143 (e.g., AUC, Cmax).
- A significant decrease in RBN-3143 exposure in the presence of the inducer would confirm the interaction.

Data Summary

Table 1: Pharmacokinetic Parameters of Midazolam Co-administered with RBN-3143

Parameter	Midazolam Alone (Control)	Midazolam with RBN-3143	Geometric Mean Ratio (90% CI)
Cmax (ng/mL)	0.92	_	
AUCinf (ng*h/mL)	0.88	_	

Data from a clinical drug-drug interaction study in healthy volunteers.[1][2][3]

Experimental Protocols

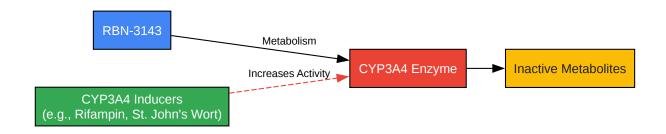
Clinical Drug-Drug Interaction Study of RBN-3143 and Midazolam

- Study Design: An open-label, randomized, two-period crossover study in healthy volunteers. [1][2][3][4]
- Participants: Healthy adult volunteers.
- Treatment:
 - Period 1: A single oral dose of 2 mg midazolam was administered.
 - Period 2: RBN-3143 was administered at a dose of 300 mg twice daily for 14 days. On day 14, a single oral dose of 2 mg midazolam was co-administered with the morning dose of RBN-3143.



- Pharmacokinetic Sampling: Serial blood samples were collected after each midazolam dose to determine the plasma concentrations of midazolam and its major metabolite, 1'hydroxymidazolam.
- Analysis: The pharmacokinetic parameters of midazolam (Cmax and AUC) were calculated for each period and the geometric mean ratios were determined to assess the effect of RBN-3143 on midazolam exposure.

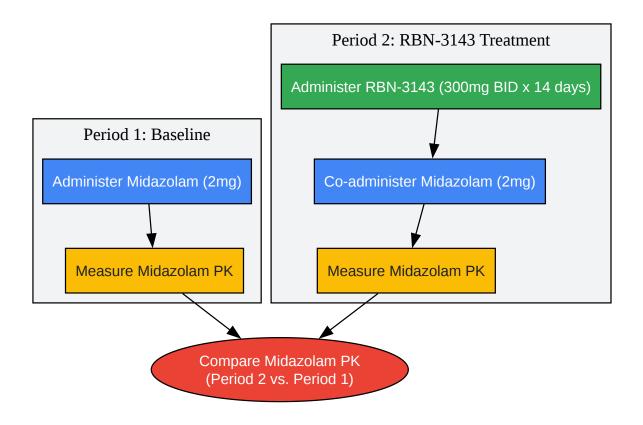
Visualizations



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Caption: Metabolic pathway of RBN-3143 via CYP3A4 and the influence of inducers.





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Caption: Workflow for the clinical drug-drug interaction study.

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